N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14792852
InChI: InChI=1S/C20H19N5O2/c1-27-15-4-5-17-16(9-15)13(12-23-17)6-8-22-20(26)19-10-18(24-25-19)14-3-2-7-21-11-14/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,26)(H,24,25)
SMILES:
Molecular Formula: C20H19N5O2
Molecular Weight: 361.4 g/mol

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14792852

Molecular Formula: C20H19N5O2

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide -

Specification

Molecular Formula C20H19N5O2
Molecular Weight 361.4 g/mol
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C20H19N5O2/c1-27-15-4-5-17-16(9-15)13(12-23-17)6-8-22-20(26)19-10-18(24-25-19)14-3-2-7-21-11-14/h2-5,7,9-12,23H,6,8H2,1H3,(H,22,26)(H,24,25)
Standard InChI Key KTCMGFORZMGBAS-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The compound’s structure combines three distinct heterocyclic systems:

  • Indole moiety: A 5-methoxy-substituted indole group at position 3 of the ethylamine side chain. The methoxy group enhances lipophilicity and may influence receptor binding .

  • Pyridine ring: Positioned at the 3rd carbon of the pyrazole core, this aromatic system contributes to π-π stacking interactions with target proteins.

  • Pyrazole-carboxamide: The 1H-pyrazole-5-carboxamide group introduces hydrogen-bonding capabilities, critical for enzyme inhibition.

The canonical SMILES representation COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4\text{COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=NN3)C4=CN=CC=C4} confirms the connectivity of these moieties.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC20H19N5O2\text{C}_{20}\text{H}_{19}\text{N}_{5}\text{O}_{2}
Molecular Weight361.4 g/mol
IUPAC NameN-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide
Topological Polar Surface Area98.6 Ų
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the hybrid scaffold:

  • Indole-ethylamine preparation: 5-Methoxyindole is alkylated with ethylene diamine to form 2-(5-methoxy-1H-indol-3-yl)ethylamine .

  • Pyrazole-carboxamide formation: 3-(Pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled with the indole-ethylamine intermediate.

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) yield the final product with >95% purity.

Key challenges include minimizing racemization during coupling and optimizing solvent systems (e.g., DMF/THF) to enhance reaction efficiency.

Biological Activity and Mechanistic Insights

Anticancer Activity

In vitro studies demonstrate moderate cytotoxicity against human cancer cell lines:

Table 2: Cytotoxicity Profile (IC₅₀, μM)

Cell LineIC₅₀ (μM)
MCF-7 (Breast Cancer)12.4 ± 1.2
A549 (Lung Cancer)18.7 ± 2.1
HeLa (Cervical Cancer)15.9 ± 1.8

Mechanistically, the compound inhibits tubulin polymerization (Ki=3.2 μMK_i = 3.2 \ \mu\text{M}) by binding to the colchicine site, disrupting mitotic spindle formation. The pyridine ring’s nitrogen atoms coordinate with β-tubulin residues (e.g., Asn101 and Lys352), while the indole moiety occupies a hydrophobic pocket.

Anti-Inflammatory Effects

In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 62% at 6 hours. This activity correlates with COX-2 inhibition (IC50=8.9 μM\text{IC}_{50} = 8.9 \ \mu\text{M}) and suppression of NF-κB signaling.

Comparative Analysis with Structural Analogs

Activity Trends in Indole-Pyrazole Hybrids

Modifying substituents on the indole or pyrazole rings significantly alters bioactivity:

Table 3: Analog Comparison

CompoundStructural VariationIC₅₀ (MCF-7, μM)
Target Compound5-OCH₃, 3-pyridyl12.4
4-Bromo-N-(indolyl)pyrazole4-Br, no pyridine24.9
1-Methyl-N-(pyridin-4-yl)pyrazole1-CH₃, 4-pyridyl34.7

The 5-methoxy group enhances membrane permeability, while the 3-pyridyl substitution optimizes target affinity.

Therapeutic Applications and Future Directions

Oncology

Preclinical data support further development as a tubulin-targeting agent. Synergy studies with paclitaxel show a 3.2-fold reduction in MCF-7 viability compared to monotherapy.

Neuroinflammation

The compound’s ability to cross the blood-brain barrier (logP = 2.1) makes it a candidate for Alzheimer’s disease models, where neuroinflammation drives pathology .

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